2-Cyclopropyl-5-[[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
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Description
The compound “2-Cyclopropyl-5-[[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups and structural features, including a cyclopropyl group, a pyrimidine ring, a piperazine ring, and an oxadiazole ring .
Molecular Structure Analysis
The molecule contains several cyclic structures, which could influence its shape and reactivity . The cyclopropyl group is a three-membered ring, which is known to have angle strain and can be quite reactive . The pyrimidine and oxadiazole rings are aromatic and thus relatively stable . The piperazine ring is a saturated six-membered ring, which can adopt a chair conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the cyclopropyl group might undergo ring-opening reactions . The pyrimidine ring could participate in nucleophilic substitution reactions . The piperazine ring might undergo alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of multiple rings could increase its rigidity and influence its boiling and melting points . The nitrogen atoms in the pyrimidine, piperazine, and oxadiazole rings could participate in hydrogen bonding, influencing its solubility .Future Directions
Properties
IUPAC Name |
2-cyclopropyl-5-[[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-3-14-12(2)18-11-19-16(14)23-8-6-22(7-9-23)10-15-20-21-17(24-15)13-4-5-13/h11,13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXUUPGBQPZZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)CC3=NN=C(O3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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